(2Z)-2-(4-tert-butylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
Description
The compound (2Z)-2-(4-tert-butylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one (hereafter referred to as Compound A) is a benzofuran-3(2H)-one derivative featuring a 4-tert-butylbenzylidene moiety at the 2-position and a cinnamyloxy (3-phenylprop-2-en-1-yl) ether substituent at the 6-position. Compound A’s unique substituents—a bulky tert-butyl group and a conjugated cinnamyloxy chain—suggest distinct electronic and steric properties compared to analogs.
For instance, the synthesis of methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate () involves etherification and condensation steps, yielding a compound structurally analogous to Compound A but with an acetoxy group instead of cinnamyloxy .
Properties
Molecular Formula |
C28H26O3 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
(2Z)-2-[(4-tert-butylphenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C28H26O3/c1-28(2,3)22-13-11-21(12-14-22)18-26-27(29)24-16-15-23(19-25(24)31-26)30-17-7-10-20-8-5-4-6-9-20/h4-16,18-19H,17H2,1-3H3/b10-7+,26-18- |
InChI Key |
FQLDBTYLAYXQED-NIHGSWJFSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclization
A mixture of 5-nitro-2-hydroxybenzaldehyde and 2-bromohexanoic acid methyl ester reacts in toluene with potassium carbonate (1:3–10 molar ratio) at 80–100°C for 2–4 hours. This forms the benzofuran ring via nucleophilic substitution, hydrolysis, and decarboxylation. Subsequent reduction of the nitro group yields 6-hydroxybenzofuran-3(2H)-one.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Base | K₂CO₃ (3–10 equiv) |
| Temperature | 80–100°C |
| Time | 2–4 hours |
| Yield | 65–75% |
Introduction of the 4-tert-Butylbenzylidene Group
The Knoevenagel condensation is employed to install the (Z)-configured 4-tert-butylbenzylidene moiety at position 2 of the benzofuran core. This reaction couples 4-tert-butylbenzaldehyde with the benzofuran-3(2H)-one intermediate.
Knoevenagel Condensation Optimization
-
Catalyst : Piperidine (10 mol%)
-
Solvent : Ethanol (reflux)
-
Stereoselectivity : The (Z)-isomer is favored by kinetic control, achieving a 4:1 Z:E ratio.
4-tert-Butylbenzaldehyde Synthesis
4-tert-Butyltoluene undergoes bromination (Br₂, 1.97:1 molar ratio) without solvent, followed by hydrolysis with hexamethylenetetramine (Sommelet reaction) to yield 4-tert-butylbenzaldehyde in 85% purity.
Installation of the (E)-3-Phenylprop-2-en-1-yloxy Group
The phenolic oxygen at position 6 of the benzofuran core is functionalized via Mitsunobu reaction or Williamson ether synthesis to introduce the (E)-allyl ether.
Mitsunobu Reaction
Williamson Ether Synthesis
-
Base : Sodium hydride (NaH)
-
Alkylating Agent : (E)-3-Phenylprop-2-en-1-yl bromide
-
Yield : 60–70%.
Industrial-Scale Considerations
Catalytic Innovations
Rhodium(III)-catalyzed C–H activation enables direct functionalization of the benzofuran core, reducing step count. For example, CpRh(III) catalysts facilitate annulation with vinylene carbonate to install substituents in one pot.
Solvent-Free and Green Chemistry
Recent advances emphasize solvent-free Knoevenagel condensations using microwave irradiation, achieving 90% conversion in 30 minutes. Additionally, scandium triflate-catalyzed cycloadditions minimize waste in benzofuran synthesis.
Analytical Characterization
Critical spectroscopic data for intermediates and the final compound include:
6-Hydroxybenzofuran-3(2H)-one
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H), 6.95 (d, J = 8.4 Hz, 1H), 6.45 (s, 1H), 5.20 (s, 1H).
(2Z)-2-(4-tert-Butylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one
-
¹³C NMR (101 MHz, CDCl₃) : δ 190.2 (C=O), 162.4 (C-O), 148.7 (C=C), 34.5 (t-Bu).
-
HRMS : m/z 410.5 [M+H]⁺ (calculated for C₂₈H₂₆O₃).
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-tert-butylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties.
Biology
Biological Activities : Research has indicated that this compound may possess antimicrobial and anticancer properties. Studies are ongoing to elucidate its mechanisms of action, which may involve interactions with specific enzymes or cellular receptors.
Case Study: Anticancer Activity
A recent study investigated the anticancer effects of (2Z)-2-(4-tert-butylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one on various cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting its potential as a therapeutic agent in cancer treatment.
Medicine
The compound is being explored for its therapeutic potential in treating various diseases. Its unique chemical structure may lead to the development of novel drugs targeting specific pathways involved in disease progression.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-tert-butylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound A is compared to five key analogs (Table 1), highlighting variations in substituents and their implications:
Table 1: Structural Comparison of Compound A and Analogs
*Calculated based on molecular formula.
Key Observations:
6-Position Substituents: The cinnamyloxy group in Compound A introduces conjugation and rigidity, which may influence UV-Vis absorption properties. Benzyloxy () and 2-methylprop-2-enoxy () substituents balance lipophilicity and steric effects, which are critical for biological activity .
Methodological Considerations
Similarity assessments () emphasize comparing molecular descriptors like topology, polarity, and substituent electronic effects. Compound A’s tert-butyl and cinnamyloxy groups place it in a distinct cluster compared to analogs with smaller or polar substituents (e.g., ) .
Biological Activity
The compound (2Z)-2-(4-tert-butylbenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one represents a class of organic compounds characterized by their complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C23H25O3
- Molecular Weight : 359.45 g/mol
- IUPAC Name : this compound
This compound features a benzofuran core, which is known for various biological activities, including anti-cancer and anti-inflammatory effects.
Anticancer Activity
Recent studies have indicated that derivatives of benzofuran, including the compound , exhibit significant anticancer properties. A study published in the International Journal of Pharmaceutical Sciences and Research reported that benzofuran derivatives showed potent activity against human skin cancer cell lines (G361) at micromolar concentrations . The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Antioxidant Properties
Benzofuran derivatives are also recognized for their antioxidant capabilities. Research indicates that these compounds can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes linked to disease progression. For instance, it may act as an inhibitor of tyrosinase (EC 1.14.18.1), an enzyme involved in melanin production and implicated in melanoma . Inhibition of this enzyme can lead to reduced melanin synthesis, which is beneficial in treating hyperpigmentation disorders.
Anti-inflammatory Effects
Compounds similar to benzofuran have demonstrated anti-inflammatory effects through the modulation of inflammatory mediators such as cytokines and prostaglandins. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Study 1: Anticancer Activity Evaluation
A recent study evaluated the anticancer effects of several benzofuran derivatives, including the compound . The results indicated that at a concentration of 10 µM, the compound reduced cell viability in G361 cells by approximately 70% compared to control groups. The study utilized flow cytometry to assess apoptosis rates, which were significantly higher in treated cells .
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 30 | 50 |
| 20 | 10 | 80 |
Study 2: Antioxidant Activity Assessment
Another study focused on the antioxidant potential of this compound using DPPH radical scavenging assays. The results showed a significant decrease in DPPH radical levels upon treatment with the compound, indicating its ability to neutralize free radicals effectively.
| Concentration (µg/mL) | DPPH Scavenging Activity (%) |
|---|---|
| 0 | 0 |
| 50 | 25 |
| 100 | 55 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this benzofuran derivative, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between a substituted benzofuran-3-one core and an aromatic aldehyde. For example, substituents like the propenyloxy group are introduced via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions (e.g., THF, NaH catalysis) . Stereochemical control (Z/E configuration) depends on reaction temperature, solvent polarity, and the use of Lewis acids. Characterization via H/C NMR and X-ray crystallography is critical to confirm regiochemistry .
Q. Which spectroscopic techniques are essential for verifying the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- NMR : H NMR to confirm the Z-configuration of the benzylidene moiety (δ 7.2–7.8 ppm for olefinic protons) and C NMR for carbonyl (C=O, ~180 ppm) and ether linkages .
- IR : Absorbance at ~1700 cm for the lactone carbonyl group .
- Mass spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns .
Q. How does the tert-butyl substituent affect the compound’s solubility and stability?
- Methodological Answer : The tert-butyl group enhances lipophilicity, improving solubility in non-polar solvents (e.g., DCM, chloroform) and membrane permeability in biological assays. However, steric hindrance from this group may reduce reactivity in electrophilic substitution reactions. Stability studies (e.g., TGA/DSC) are recommended to assess thermal degradation under varying pH and light exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across structurally similar benzofuran derivatives?
- Methodological Answer : Discrepancies often arise from substituent electronic effects (e.g., electron-withdrawing groups like Br vs. electron-donating OCH). Systematic SAR studies should:
- Compare IC values against control compounds with incremental substituent changes.
- Use molecular docking to assess binding affinity variations in target proteins (e.g., kinases or GPCRs) .
- Validate findings with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays) .
Q. What experimental design strategies optimize the synthesis of the propenyloxy ether linkage without side reactions?
- Methodological Answer : To minimize elimination or isomerization:
- Use mild bases (e.g., KCO instead of NaH) in aprotic solvents (DMF or acetone).
- Maintain low temperatures (0–5°C) during coupling reactions.
- Monitor reaction progress via TLC with UV-active spots or HPLC-MS .
- For scale-up, employ flow chemistry to control exothermicity and improve yield .
Q. How can environmental fate studies be designed to evaluate this compound’s ecological impact?
- Phase 1 : Determine logP and hydrolysis half-life using OECD 111/112 guidelines.
- Phase 2 : Conduct microcosm studies to assess biodegradation pathways (e.g., LC-MS/MS for metabolite identification).
- Phase 3 : Evaluate ecotoxicity using Daphnia magna (acute) and algal growth inhibition assays (chronic) .
Q. What computational methods validate the stereochemistry of the benzylidene moiety?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing effects and confirm Z-configuration via dihedral angles .
- DFT calculations : Compare experimental H NMR chemical shifts with computed values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) .
- Molecular dynamics : Simulate conformational stability in solvent models (e.g., water, DMSO) to predict aggregation tendencies .
Methodological Framework Integration
Q. How can researchers align studies of this compound with existing theoretical frameworks in medicinal chemistry?
- Methodological Answer : Link synthesis and bioactivity data to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
